3',5'-Cyclic dtmp
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Overview
Description
3',5'-cyclic dTMP is a 3',5'-cyclic pyrimidine nucleotide derived from thymidine monophosphate. It has a role as a human metabolite.
3',5'-Cyclic dtmp is a natural product found in Pisum sativum with data available.
Scientific Research Applications
Extraction and Metabolism in Rat Tissues
A study by Newton et al. (1986) detailed the extraction, purification, identification, and metabolism of 3',5'-cyclic dTMP, among other cyclic nucleotides, from various rat tissues. They used a series of purification techniques and confirmed the presence of these nucleotides through chromatography and mass spectrometry methods (Newton et al., 1986).
Role in Enzymatic Hydrolysis
Campbell and Oliver (1972) investigated the enzymatic hydrolysis of cyclic nucleotides, including 3',5'-cyclic dTMP, in rat tissues. They found varying rates of hydrolysis for different cyclic nucleotides, with significant observations for 3',5'-cyclic dTMP in certain tissues (Campbell & Oliver, 1972).
Presence in Plant Tissues
In a study by Newton et al. (1989), 3',5'-cyclic dTMP was extracted and identified from both meristematic and non-meristematic regions of Pisum sativum (pea) roots, suggesting its presence and potential role in plant biology (Newton et al., 1989).
Gas-phase Hydrogen/Deuterium Exchange Reactions
Robinson et al. (1998) performed hydrogen/deuterium exchange reactions on various nucleotides, including 3',5'-cyclic nucleotides, in the gas phase. Their findings contribute to the understanding of nucleotide behavior and interactions under these conditions (Robinson et al., 1998).
Involvement in Thymidylate Biosynthesis
Chon et al. (2017) reviewed the mechanisms of thymidylate (dTMP) biosynthesis and its importance in DNA synthesis and cell division. They discussed the use of dTMP synthesis inhibitors in cancer treatment, highlighting the crucial role of dTMP in cellular processes (Chon et al., 2017).
properties
CAS RN |
6453-60-7 |
---|---|
Product Name |
3',5'-Cyclic dtmp |
Molecular Formula |
C10H13N2O7P |
Molecular Weight |
304.19 g/mol |
IUPAC Name |
1-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N2O7P/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(18-8)4-17-20(15,16)19-6/h3,6-8H,2,4H2,1H3,(H,15,16)(H,11,13,14)/t6-,7+,8+/m0/s1 |
InChI Key |
XLPGURCDSRIXFL-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)COP(=O)(O3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)O |
Other CAS RN |
27646-59-9 |
synonyms |
2',3'-dideoxy-2',3'-didehydrothymidine monophosphate d4T-MP d4TMP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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